Myriocin
Overview
Description
Mechanism of Action
Target of Action
Myriocin, also known as thermozymocidin, is a non-proteinogenic amino acid derived from the entomopathogenic fungus, Isaria sinclairii . The primary target of this compound is serine palmitoyltransferase , which is the first step in sphingosine biosynthesis . This enzyme plays a crucial role in the synthesis of sphingolipids, a class of lipids that are involved in various cellular processes, including signal transmission and cell recognition .
Mode of Action
This compound acts as a potent inhibitor of serine palmitoyltransferase . By inhibiting this enzyme, this compound interferes with the biosynthesis of sphingosine, thereby depleting cells of sphingolipids . This disruption in sphingolipid production can lead to various changes in cellular functions, depending on the specific roles of these lipids in different cell types .
Biochemical Pathways
The inhibition of serine palmitoyltransferase by this compound affects the sphingolipid biosynthesis pathway . Sphingolipids are essential components of cell membranes and have various biological functions, including signal transduction and protein sorting . By inhibiting the production of sphingolipids, this compound can affect these downstream processes . Additionally, this compound has been found to influence the posttranscriptional processing of gene products by triggering the main retained intron events of novel alternative splicing . It targets key genes or proteins in the ribosome biogenesis in eukaryotes pathway, resulting in disordered translation .
Pharmacokinetics
This suggests that the compound may have significant bioavailability and can interact effectively with its target within the body . .
Result of Action
The inhibition of serine palmitoyltransferase by this compound leads to a decrease in sphingolipid production, which can have various effects at the molecular and cellular levels . For instance, this compound has been shown to inhibit the proliferation of an IL-2-dependent mouse cytotoxic T cell line . Additionally, this compound exhibits anticancer activity by inducing apoptotic cell death or inhibiting the proliferation of melanoma cells through cell cycle arrest .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the growth conditions of the Isaria sinclairii fungus from which this compound is derived could potentially affect the compound’s production and potency . Additionally, the cellular environment can influence the action of this compound. For example, the presence of other compounds or changes in cellular conditions could potentially affect the compound’s ability to inhibit serine palmitoyltransferase and disrupt sphingolipid biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myriocin can be synthesized through various methods, including total synthesis and semi-synthesis. The total synthesis involves constructing the β, β′-dihydroxy α-amino acid framework, which is a key structural feature of this compound . This process typically involves stereoselective construction of the quaternary α-amino acid motif through C–C and C–N bond formation .
Industrial Production Methods: Industrial production of this compound is often achieved through fermentation processes using the fungus Isaria sinclairii. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Myriocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include modified analogues of this compound, which are often used in further biochemical and pharmacological studies .
Scientific Research Applications
Myriocin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool for studying sphingolipid metabolism and its role in cellular processes.
Biology: It is used to investigate the effects of sphingolipid depletion on various biological pathways.
Medicine: this compound has shown potential in treating diseases characterized by high ceramide levels, such as retinitis pigmentosa and multiple sclerosis.
Comparison with Similar Compounds
Fingolimod: A derivative of myriocin, used as a therapeutic drug for multiple sclerosis.
Mycestericins: Sphingosine analogues with potent antifungal and immunosuppressive activities.
Sphingofungin E: Another sphingosine analogue with similar biological activities.
Uniqueness: this compound is unique due to its potent inhibitory effect on serine palmitoyltransferase and its significant immunosuppressant activity. It is reported to be 10- to 100-fold more potent than ciclosporin . Additionally, this compound’s structure has served as a template for developing other therapeutic agents, highlighting its importance in pharmaceutical research .
Properties
IUPAC Name |
(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIKIHCNFWXKDY-GNTQXERDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046360 | |
Record name | (+)-Myriocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35891-70-4 | |
Record name | (+)-Myriocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35891-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thermozymocidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Myriocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myriocin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRIOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRM4E8R9ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of myriocin?
A1: this compound is a potent inhibitor of serine palmitoyltransferase (SPT), the enzyme responsible for the first and rate-limiting step in sphingolipid biosynthesis. [, ]
Q2: How does this compound interact with SPT?
A2: this compound initially forms an external aldimine with pyridoxal-5'-phosphate (PLP), a cofactor of SPT, at the active site. This complex then undergoes a catalytic degradation, forming a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a lysine residue essential for SPT activity. []
Q3: What are the downstream effects of SPT inhibition by this compound?
A3: SPT inhibition by this compound leads to a decrease in the intracellular pool of sphingolipid intermediates, including ceramide, sphingomyelin, sphingosine-1-phosphate, and glycosphingolipids. [, ] This disruption of sphingolipid metabolism has been linked to various cellular processes, including cell cycle arrest, apoptosis, inflammation, and lipid metabolism. [, , , , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H39NO6 and a molecular weight of 397.54 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A5: While specific spectroscopic data is not provided in the presented abstracts, techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are commonly employed for this compound identification and quantification. [, , , ]
Q6: How do structural modifications of this compound affect its activity?
A6: Studies synthesizing and evaluating this compound analogs have revealed key structure-activity relationships. For instance, 14-deoxothis compound, a this compound derivative, exhibits significantly increased immunosuppressive activity compared to the parent compound. [, ] Introducing a group with UV characteristic absorption peaks, like in the case of a this compound derivative with a 9-fluorenylmethoxycarbonyl group, allows for quantitative analysis using HPLC. [] These findings highlight the importance of specific structural features for this compound's biological activity.
Q7: What is known about the stability of this compound under various conditions?
A7: The provided research papers do not elaborate on this compound's stability under different conditions.
Q8: Are there any formulation strategies to improve this compound's stability, solubility, or bioavailability?
A8: Researchers have developed a nanotechnological formulation of this compound using a nanostructured lipid carrier (NLC) for ophthalmic topical delivery. This formulation demonstrated effective this compound levels in the back of the eye in animal models, suggesting its potential for treating retinal diseases like retinitis pigmentosa. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: While detailed ADME data is not provided in the abstracts, studies using radiolabeled this compound could provide valuable insights into its pharmacokinetic profile.
Q10: What is the in vivo activity and efficacy of this compound in animal models?
A10: this compound has shown promising results in various animal models. In apoE-deficient mice, a model for atherosclerosis, this compound treatment significantly reduced atherosclerotic lesion area, suggesting its potential as an anti-atherosclerotic agent. [, ] In a mouse model of melanoma, both intradermal and intraperitoneal administration of this compound significantly inhibited tumor formation. [] These findings highlight this compound's therapeutic potential in different disease contexts.
Q11: What cell-based assays have been used to study this compound's effects?
A11: Researchers have employed various cell-based assays to investigate this compound's effects on cell proliferation, apoptosis, and signaling pathways. For instance, this compound inhibited the proliferation of an IL-2-dependent mouse cytotoxic T cell line (CTLL-2) at nanomolar concentrations. [] It also increased melanin synthesis in Mel-Ab cells, a model for melanogenesis. []
Q12: Has this compound been tested in any clinical trials?
A12: The provided research papers do not mention any clinical trials involving this compound.
Q13: What is the toxicity profile of this compound?
A13: While this compound has shown promising therapeutic effects in preclinical studies, its toxicity profile requires further investigation. A study in rats revealed that this compound treatment, while preventing muscle ceramide accumulation, did not prevent muscle fiber atrophy during short-term mechanical unloading and induced hepatotoxicity. [] These findings emphasize the need for careful dose optimization and safety evaluations in future studies.
Q14: Are there any specific strategies for targeted delivery of this compound?
A14: Besides the development of an ophthalmic topical nanoformulation, [] further research is needed to explore targeted drug delivery strategies for this compound to enhance its efficacy and minimize potential off-target effects.
Q15: What analytical methods are used to characterize and quantify this compound?
A15: Researchers commonly employ techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the accurate quantification of this compound in biological samples, including animal tissues. [] Additionally, high-performance liquid chromatography (HPLC) is utilized for the analysis of this compound and its derivatives. []
Q16: How does this compound affect Candida auris susceptibility to antifungal drugs?
A16: this compound has been shown to enhance the antifungal activity of amphotericin B against Candida auris, a multidrug-resistant fungal pathogen. This effect is attributed to this compound's ability to increase fungal susceptibility to amphotericin B by inhibiting sphingolipid biosynthesis. []
Q17: What is the role of sphingolipid metabolism in hepatitis B virus (HBV) replication?
A17: A study demonstrated that combining this compound with pegylated interferon (PEG-IFN) synergistically suppresses HBV replication in vivo without causing hepatotoxicity. This finding suggests that targeting host sphingolipid biosynthesis could be a promising therapeutic strategy for HBV infection. []
Q18: How does this compound impact lipid metabolism in the liver?
A18: this compound treatment has been shown to reduce the synthesis rate of not only ceramides but also diacylglycerols in the liver of rats fed a high-fat diet, leading to improved insulin sensitivity. [] This effect highlights the complex interplay between sphingolipid metabolism and other lipid metabolic pathways.
Q19: What is the role of this compound in regulating autophagy?
A19: this compound administration has been shown to activate the transcription of genes involved in autophagy, a cellular process crucial for maintaining cellular homeostasis by degrading and recycling cellular components. [] This finding suggests a potential role for this compound in modulating autophagy, which could have implications for various diseases.
Q20: How does this compound affect yeast lifespan?
A20: Studies in yeast have shown that this compound treatment can extend lifespan by inducing global changes in gene expression, activating the Snf1/AMPK pathway, and down-regulating the PKA and TORC1 pathways. [, ] These findings highlight the conserved nature of sphingolipid signaling pathways and their importance in regulating longevity.
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